
1-Phenoxy-4-(2-propyn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by a phenoxy group attached to a benzene ring, which is further substituted with a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenoxy-4-(prop-2-yn-1-yl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .
Industrial Production Methods: While specific industrial production methods for 1-phenoxy-4-(prop-2-yn-1-yl)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron (Fe) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution Products: Depending on the electrophile, various substituted benzene derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones can be obtained from the oxidation of the prop-2-yn-1-yl group.
Reduction Products: Alkanes or alkenes can be formed from the reduction of the prop-2-yn-1-yl group.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antiurease activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phenoxy-4-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as urease, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a methoxy group instead of a phenoxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, making it more complex.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features a tert-butyl group, which affects its reactivity and applications.
Uniqueness: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
70090-70-9 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-phenoxy-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2 |
InChI-Schlüssel |
QKFHORAILCYMBG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


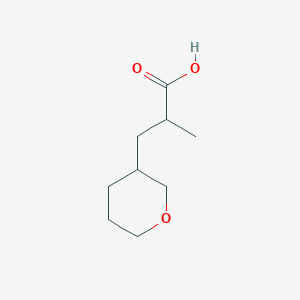
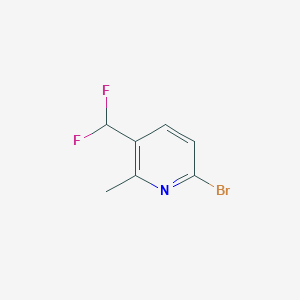
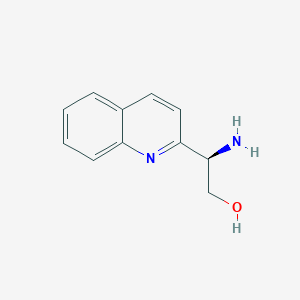
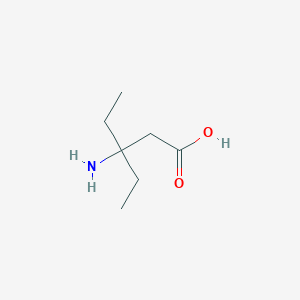
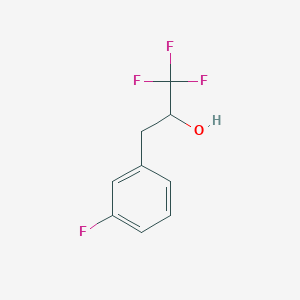
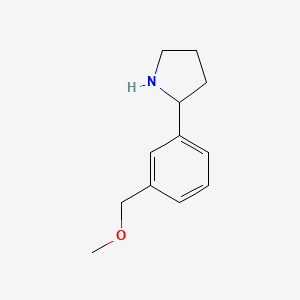
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
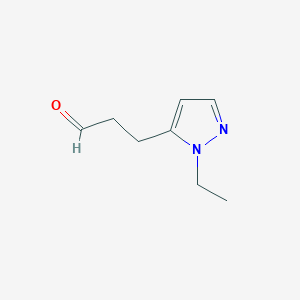
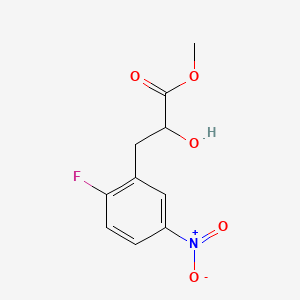
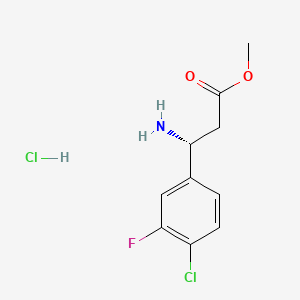
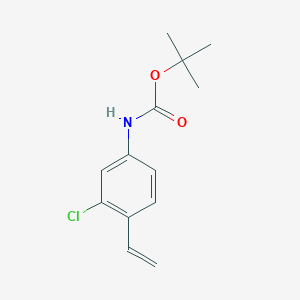
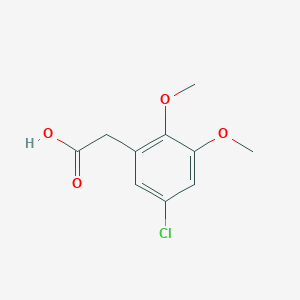
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

